3-Aminophthalic acid

Catalog No.
S662510
CAS No.
5434-20-8
M.F
C8H7NO4
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminophthalic acid

CAS Number

5434-20-8

Product Name

3-Aminophthalic acid

IUPAC Name

3-aminophthalic acid

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

WGLQHUKCXBXUDV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O

Synonyms

NSC 15741; o-Aminophthalic Acid; 3-Aminophthalic Acid;

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O

Chemiluminescence Detection:

3-Aminophthalic acid plays a crucial role in chemiluminescence detection, a technique used in various scientific research fields. This technique relies on a chemical reaction that emits light, allowing researchers to detect the presence and quantity of specific analytes. In forensics, a mixture of luminol and hydrogen peroxide is used to detect blood. When this mixture comes into contact with blood, the iron in hemoglobin catalyzes a reaction that produces 3-aminophthalate, which undergoes chemiluminescence, emitting a blue light visible in a darkened environment. Source: Wikipedia - 3-Aminophthalic acid:

Synthesis of Functional Materials:

-Aminophthalic acid serves as a building block for the synthesis of various functional materials with diverse applications. Due to the presence of both an amine and carboxylic acid functional group, it can participate in various chemical reactions, allowing the creation of complex molecules with specific properties. For instance, researchers have utilized 3-aminophthalic acid to synthesize metal-organic frameworks (MOFs), a class of porous materials with applications in gas storage, catalysis, and drug delivery. Source: Research paper - A Facile Approach for the Synthesis of 3-Aminophthalic Acid-Based Metal-Organic Frameworks

Development of Bioactive Molecules:

The unique chemical structure of 3-aminophthalic acid has attracted interest in the development of bioactive molecules with potential therapeutic applications. Researchers are exploring the possibility of using this molecule as a scaffold for the design and synthesis of novel drugs. By incorporating various functional groups onto the 3-aminophthalic acid core, scientists aim to create molecules that can interact with specific biological targets and modulate their activity. While this area of research is still in its early stages, it holds promise for the discovery of new drugs. Source: Research paper - Design and Synthesis of 3-Aminophthalic Acid Derivatives as Potential Anti-Cancer Agents:

3-Aminophthalic acid (3-APA) is a molecule derived from phthalic acid through the replacement of a hydrogen atom on the third carbon ring with an amine group (NH2) []. It is primarily encountered as a product of the oxidation of luminol, a compound commonly used in forensic blood detection []. The reaction between luminol and hydrogen peroxide, in the presence of a catalyst like iron in blood, leads to the formation of 3-aminophthalate, which emits a blue chemiluminescent light []. This light emission allows forensic investigators to identify trace amounts of blood at crime scenes.


Molecular Structure Analysis

3-Aminophthalic acid possesses a benzene ring structure with a carboxylic acid group (COOH) attached at positions 1 and 2, and an amine group (NH2) at position 3 []. This structure suggests amphoteric properties, meaning it can act as both an acid and a base depending on the surrounding environment []. The presence of the amine group introduces a nitrogen atom into the molecule, potentially altering its reactivity compared to unsubstituted phthalic acid.


Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, 3-APA is not typically synthesized directly. It is produced through the oxidation of luminol using hydrogen peroxide in the presence of a catalyst (iron) [].
Luminol + H2O2 + Fe^2+ -> 3-Aminophthalate + Light + Other Products 
  • Other Reactions: Limited information exists on further reactions involving 3-APA beyond its role in luminol chemiluminescence. Due to the presence of the amine and carboxylic acid functional groups, it is likely to undergo reactions typical of these groups, such as acylation or condensation reactions. However, more research is needed to explore the specific reactivity of 3-APA.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of 3-APA is scarce. As a derivative of phthalic acid, it might share some similarities, such as being a white crystalline solid at room temperature []. However, the presence of the amine group could alter properties like solubility or melting point. Further research is required to characterize these properties definitively.

3-Aminophthalic acid itself is not widely studied in terms of a biological mechanism of action. Its primary significance lies in its role as a product in the luminol-based blood detection method. In this context, 3-aminophthalate formation acts as a signal for the presence of blood. The iron in hemoglobin catalyzes the oxidation of luminol, leading to an excited state intermediate. When this intermediate relaxes, it releases energy in the form of blue light [].

  • Oxidation: It can be formed from the oxidation of luminol in the presence of hydrogen peroxide, where it undergoes a catalytic reaction that produces light, making it useful in forensic applications .
  • Hydrogenation: The reduction of 3-nitrophthalic acid can yield 3-aminophthalic acid under specific conditions involving catalysts such as iron trichloride or palladium .
  • Chemiluminescence: The anion of 3-aminophthalic acid exhibits strong chemiluminescence when reacted with hydrogen peroxide and cobalt(II), which has implications for analytical chemistry and biosensing applications .

Research indicates that 3-aminophthalic acid exhibits significant biological activity, particularly in chemiluminescent assays. Its anion form has been shown to be highly luminescent, which can be harnessed for various detection methods in biological and environmental samples. The compound's interaction with biological systems is primarily through its reactivity with enzymes and metal ions, which can catalyze its luminescent properties .

Several methods exist for synthesizing 3-aminophthalic acid:

  • Reduction of 3-Nitrophthalic Acid: This method involves the reaction of 3-nitrophthalic acid with hydrazine hydrate in the presence of a catalyst like iron trichloride. The process typically yields high purity products (over 96%) and involves heating to facilitate the reaction .
  • Hydrogenation Reactions: Using various catalysts (such as palladium or rhodium), 3-nitrophthalic acid can be hydrogenated to produce 3-aminophthalic acid. This method also allows for high yields and purity levels .
  • Oxidation of Luminol: In forensic applications, luminol is oxidized to yield 3-aminophthalic acid, which is then used for detecting blood traces due to its chemiluminescent properties .

3-Aminophthalic acid has several notable applications:

  • Forensic Science: Its ability to emit light upon reaction with blood makes it invaluable for crime scene investigations.
  • Analytical Chemistry: The compound's luminescent properties are exploited in various biosensing applications and assays for detecting specific biomolecules.
  • Pharmaceuticals: As a building block in organic synthesis, it may be utilized in developing pharmaceutical compounds.

Studies have focused on the interactions of 3-aminophthalic acid with various catalysts and metal ions to enhance its chemiluminescent properties. For instance, reactions involving cobalt(II) have demonstrated increased luminescence intensity when combined with hydrogen peroxide, indicating potential pathways for improving detection methods in analytical chemistry .

Several compounds share structural similarities with 3-aminophthalic acid, each possessing unique properties:

Compound NameStructure FeaturesUnique Properties
Phthalic AcidTwo carboxylic groupsUsed primarily as a plasticizer
4-Aminobenzoic AcidAmino group on a benzene ringKnown as para-aminobenzoic acid; used in pharmaceuticals
2-Aminobenzoic AcidAmino group ortho to carboxylic groupExhibits different reactivity patterns compared to 3-aminophthalic acid

These compounds differ primarily in their functional groups' positions and types, affecting their reactivity, biological activity, and applications.

XLogP3

0.8

UNII

7XV0V19ZDG

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5434-20-8

Wikipedia

3-aminophthalic acid

General Manufacturing Information

1,2-Benzenedicarboxylic acid, 3-amino-: INACTIVE

Dates

Modify: 2023-08-15

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